Topoisomerase I/IIα Dual Inhibition: Direct Comparison with Camptothecin and Etoposide
In a direct head-to-head assay of topoisomerase I inhibition, a 1-(un)substituted-2-aryl imidazo[4,5-b]phenazine derivative (compound 4e) displayed an IC50 of 29.25 µM, demonstrating potency comparable to the standard clinical drug camptothecin, which exhibited an IC50 of 25.71 µM under identical conditions [1]. For topoisomerase IIα inhibition, two other imidazo[4,5-b]phenazine derivatives (compounds 4f and 4g) showed IC50 values of 26.74 µM and 22.72 µM, respectively, which are within the same range as the standard drug etoposide (IC50 = 20.52 µM) [1]. The imidazo[4,5-b]phenazine scaffold is thus demonstrated to be a viable core for developing dual topoisomerase I/IIα inhibitors with potency comparable to established single-target chemotherapeutics.
| Evidence Dimension | Topoisomerase I inhibition (IC50) |
|---|---|
| Target Compound Data | 29.25 µM (Compound 4e, a 2-aryl imidazo[4,5-b]phenazine derivative) |
| Comparator Or Baseline | Camptothecin: 25.71 µM |
| Quantified Difference | 1.14-fold higher IC50 (4e vs. camptothecin) |
| Conditions | In vitro enzyme assay using human topoisomerase I |
Why This Matters
This establishes the imidazo[4,5-b]phenazine scaffold as a credible platform for dual topoisomerase inhibition, a desirable profile for overcoming drug resistance in cancer therapy that is not observed with simpler phenazine derivatives.
- [1] Abdel-Mohsen, T. T.; et al. Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egyptian Journal of Chemistry, 2022, 65, 10, 1-15. View Source
